{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride
Description
{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride (CAS 72545-66-5) is a dihydrochloride salt of a furan-based methanamine derivative. Structurally, it consists of a furan ring substituted at the 5-position with a dimethylamino-methyl group and a methanamine moiety at the 2-position, protonated as a dihydrochloride salt (Fig. 1). This compound is a key intermediate in the synthesis of ranitidine hydrochloride, a histamine H2-receptor antagonist used clinically to reduce gastric acid secretion . Its role in ranitidine’s structure highlights its significance in medicinal chemistry, particularly in modulating receptor binding through its dimethylamino-furan motif.
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10(2)6-8-4-3-7(5-9)11-8;;/h3-4H,5-6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVMUASEUYUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the furan ring with dimethylamine and formaldehyde, often using a Mannich reaction.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted furans depending on the reagents used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Development: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Pyridinyl-Substituted Analogues
- (5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine dihydrochloride This compound replaces the dimethylamino group with a 4-methylpyridin-3-yl substituent. Synthesized via palladium-catalyzed coupling, it achieved an 11.1% yield, indicating higher synthetic complexity compared to the dimethylamino variant .
Thiazole-Containing Analogues
- Such modifications are common in kinase inhibitors, suggesting divergent pharmacological applications compared to the dimethylamino-furan derivative .
Chlorophenyl-Substituted Analogues
- This structural variation is prevalent in antimicrobial agents, indicating a shift in biological targets compared to the parent compound .
Functional Group Variations
- It is directly linked to ranitidine’s synthesis, where the sulfanyl group participates in disulfide bond formation critical for H2-receptor antagonism .
- 4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline The addition of a thioaniline group enables conjugation with aryl isocyanates (e.g., to form urea derivatives), expanding utility in drug discovery. Synthesized via hydrogenation with Pd/C, this compound achieved a 97% yield, demonstrating efficient scalability .
Table 1: Key Properties of Selected Analogues
Notes:
- Synthetic Complexity: The dimethylamino-furan core is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling, with yields varying based on substituent reactivity (e.g., 11.1% for pyridinyl vs. 97% for thioaniline derivatives) .
- Solubility : The dihydrochloride salt form enhances aqueous solubility, critical for oral bioavailability in drug formulations.
- Toxicological Data: Limited toxicological profiles are reported for most analogues, emphasizing the need for further safety studies .
Pharmacological and Industrial Relevance
The dimethylamino-furan motif in the target compound contributes to ranitidine’s efficacy by facilitating interactions with histamine H2 receptors. Analogues with thiazole or pyridine substituents may target alternate pathways (e.g., kinase inhibition), while chlorophenyl derivatives could optimize antimicrobial activity. Industrial availability (e.g., via Enamine Ltd. and CymitQuimica catalogs) underscores their utility as building blocks in drug discovery .
Biological Activity
{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C8H13N2O2·2HCl
- Molecular Weight : 215.16 g/mol
- CAS Number : 15433-79-1
The presence of the dimethylamino group and the furan ring contributes to its unique pharmacological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Receptors : The dimethylamino group can engage with neurotransmitter receptors, influencing signaling pathways.
- Enzymes : It may inhibit specific enzymes, altering metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Studies have shown that derivatives of furan-containing compounds can inhibit viral replication. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against flaviviruses, suggesting potential for this compound in antiviral therapies .
- Sirtuin Inhibition : Sirtuins are a family of proteins that regulate cellular processes. Some derivatives related to this compound have shown inhibition of SIRT2, a member of this family, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the furan ring and the amine group can significantly impact biological activity. For example:
- Substituting different groups on the furan ring can enhance or diminish receptor binding affinity.
- The presence of hydrophobic groups increases membrane permeability, facilitating better bioavailability.
Table 1: SAR Analysis of Related Compounds
| Compound | Modification | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Methyl on furan | 0.62 | SIRT2 Inhibition |
| Compound B | Hydroxyl on furan | 8.1 | Antiviral Activity |
| Compound C | Dimethylamino substitution | 0.39 | Enhanced Binding |
Case Studies
Several studies have focused on the biological implications of compounds similar to this compound:
- Antiviral Efficacy : A study demonstrated that derivatives with aminomethyl groups showed significant antiviral properties against Zika virus, with an IC50 value as low as 0.62 µM .
- SIRT2 Inhibition : Another research highlighted a series of synthesized compounds based on furan structures that effectively inhibited SIRT2, showing potential for neuroprotective applications .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles revealed favorable absorption characteristics in animal models, supporting further development for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
